molecular formula C19H15F2N3O2S B2702578 2,6-difluoro-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 361477-51-2

2,6-difluoro-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No.: B2702578
CAS No.: 361477-51-2
M. Wt: 387.4
InChI Key: CBRFFQBKRDHKRJ-UHFFFAOYSA-N
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Description

The compound is a derivative of benzamide . It has a molecular formula of C14H11F2NO2 and a molecular weight of 263.2394 .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized using aromatic C−F hydroxylation reactions .


Chemical Reactions Analysis

The compound might be used as a substrate in copper-catalyzed trifluoromethylthiolation of boronic acids .

Scientific Research Applications

Synthesis and Imaging Applications

  • PET Imaging Agent Synthesis : This compound was synthesized from 2,6-difluorobenzoic acid and used to create a PET imaging agent for cancers with B-Raf(V600E) mutations. The synthesis involved several steps and resulted in a tracer with high specific activity, demonstrating its potential in cancer diagnostics (Wang, Gao, Miller, & Zheng, 2013).

Synthesis of Fluorinated Heterocyclic Compounds

  • Versatile Building Blocks : The compound was part of a study exploring the use of fluorine-bearing compounds in synthesizing diverse heterocyclic structures. This research highlights the compound's role in the versatile synthesis of pharmacologically interesting molecules (Shi, Wang, & Schlosser, 1996).

Biological Activity Studies

  • Antimicrobial and Antipathogenic Activity : Research on related thiazole and pyrazole derivatives demonstrated significant antimicrobial and anti-pathogenic activities. These findings suggest the compound's potential or its derivatives in developing new antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).

Applications in Material Sciences

  • Antioxidant Additives for Lubricating Oils : Related compounds were evaluated as antioxidant additives in lubricating oils, indicating the potential application of the compound in industrial and automotive lubricants for enhancing performance and longevity (Amer, Hassan, Moawad, & Shaker, 2011).

Cancer Research

Safety and Hazards

While specific safety and hazard information for this compound is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Properties

IUPAC Name

2,6-difluoro-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N3O2S/c1-26-12-7-5-11(6-8-12)24-18(13-9-27-10-16(13)23-24)22-19(25)17-14(20)3-2-4-15(17)21/h2-8H,9-10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBRFFQBKRDHKRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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